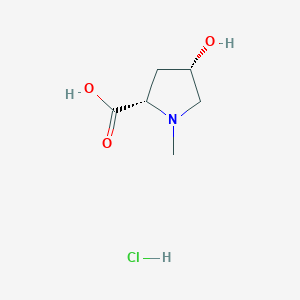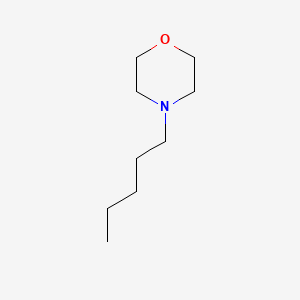
Morpholine, 4-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-pentyl- is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing both amine and ether functional groups The structure of Morpholine, 4-pentyl- includes a morpholine ring substituted with a pentyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-pentyl- typically involves the reaction of morpholine with a pentyl halide (e.g., pentyl bromide) under basic conditions. The reaction can be represented as follows:
Morpholine+Pentyl Bromide→Morpholine, 4-pentyl-+HBr
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
Industrial production of Morpholine, 4-pentyl- may involve continuous flow processes where morpholine and pentyl halide are reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-pentyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The pentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Morpholine, 4-pentyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a solvent, corrosion inhibitor, and intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-pentyl- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound without the pentyl substitution.
N-Methylmorpholine: A morpholine derivative with a methyl group at the nitrogen atom.
N-Ethylmorpholine: A morpholine derivative with an ethyl group at the nitrogen atom.
Uniqueness
Morpholine, 4-pentyl- is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, making it more suitable for certain applications compared to other morpholine derivatives.
Propiedades
Número CAS |
2937-98-6 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
4-pentylmorpholine |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-5-10-6-8-11-9-7-10/h2-9H2,1H3 |
Clave InChI |
IERWMZNDJGYCIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


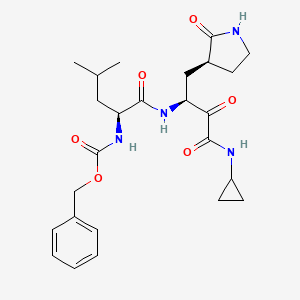


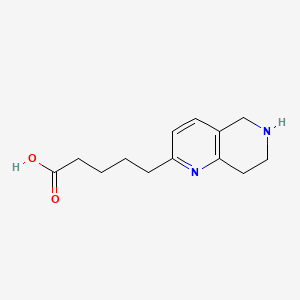
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
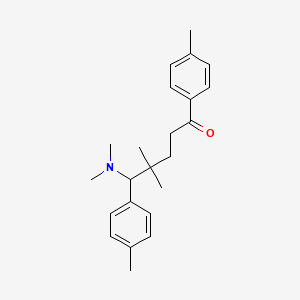
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
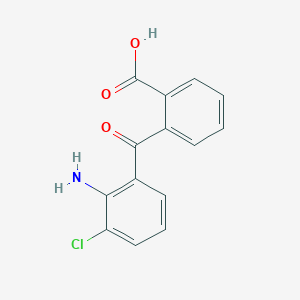
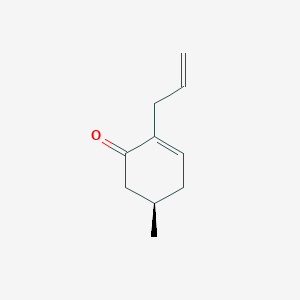
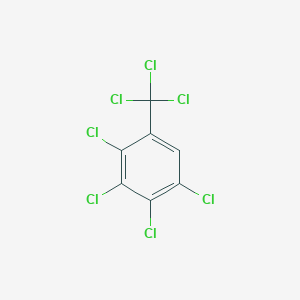
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
